Adomeglivant
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adomeglivant involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that are essential for the biological activity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Adomeglivant undergoes various chemical reactions, including:
Oxidation: This can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Used to reduce specific functional groups, which can be crucial for the synthesis of intermediates.
Substitution: Common in the modification of the molecule to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and nucleophiles under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Adomeglivant has been extensively studied in various fields:
Chemistry: Used as a tool compound to study glucagon receptor interactions and signaling pathways.
Biology: Helps in understanding the role of glucagon in glucose metabolism and its regulation.
Medicine: Investigated for its potential in treating type 2 diabetes by lowering blood glucose levels through glucagon receptor antagonism.
Mechanism of Action
Adomeglivant exerts its effects by selectively binding to the glucagon receptor, inhibiting its activity. This antagonism prevents glucagon from exerting its hyperglycemic effects, thereby helping to regulate blood glucose levels. The molecular targets include the glucagon receptor on hepatocytes, which are involved in glucose production and release .
Comparison with Similar Compounds
Similar Compounds
MK-0893: Another glucagon receptor antagonist with similar applications in diabetes research.
PF-06291874: A compound with a similar mechanism of action but different pharmacokinetic properties.
LGD-6972: Known for its potent glucagon receptor antagonism and potential therapeutic benefits in metabolic disorders
Uniqueness of Adomeglivant
This compound stands out due to its high selectivity and potency as a glucagon receptor antagonist. Its unique chemical structure allows for effective inhibition of glucagon-induced glucose production, making it a valuable tool in diabetes research and potential therapeutic applications .
Properties
IUPAC Name |
3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLTMSUPQDLIB-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488363-78-5 | |
Record name | Adomeglivant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adomeglivant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ADOMEGLIVANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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